Cas no 102432-03-1 (4-(1H-Imidazol-1-ylmethyl)benzaldehyde)

4-(1H-Imidazol-1-ylmethyl)benzaldehyde is a versatile aromatic aldehyde derivative featuring an imidazole functional group. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual reactivity, offering both aldehyde and imidazole moieties for further functionalization. The imidazole ring enhances its utility as a ligand in coordination chemistry or as a building block for heterocyclic compounds. Its stable crystalline form ensures ease of handling and storage. The compound’s structural features make it a useful intermediate in the development of bioactive molecules, including potential antimicrobial or antitumor agents. High purity grades are available to meet rigorous research and industrial requirements.
4-(1H-Imidazol-1-ylmethyl)benzaldehyde structure
102432-03-1 structure
Product Name:4-(1H-Imidazol-1-ylmethyl)benzaldehyde
CAS No:102432-03-1
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD08271920
CID:133633
PubChem ID:11126983
Update Time:2025-07-23

4-(1H-Imidazol-1-ylmethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(1H-imidazol-1-ylmethyl)-
    • 4-(1H-iMidazol-1-ylMethyl)benzaldehyde
    • 4-(imidazol-1-ylmethyl)benzaldehyde
    • 4-(1-imidazolylmethyl)benzaldehyde
    • 4-(imidazolylmethyl)benzaldehyde
    • Benzaldehyde,4-(1H-imidazol-1-ylmethyl)
    • DTXSID30456152
    • 102432-03-1
    • 1-(4-Formylbenzyl)-1H-imidazole
    • CEA43203
    • AKOS006343965
    • FT-0642485
    • W-204457
    • SCHEMBL210793
    • PYVCQHSLEIAQET-UHFFFAOYSA-N
    • 4-[(1H-Imidazol-1-yl)methyl]benzaldehyde
    • 4-((1h-imidazol-1-yl)methyl)benzaldehyde
    • MFCD08271920
    • 1-[(4-Formylphenyl)methyl]-1H-imidazole
    • PS-6168
    • Benzaldehyde, 4-(1H-imidazol-1-ylmethyl)-
    • STL557406
    • BBL103596
    • 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
    • MDL: MFCD08271920
    • Inchi: 1S/C11H10N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,8-9H,7H2
    • InChI Key: PYVCQHSLEIAQET-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)CN1C=NC=C1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.12
  • Boiling Point: 392.6°Cat760mmHg
  • Flash Point: 191.2°C
  • Refractive Index: 1.592
  • PSA: 34.89000
  • LogP: 1.74390

4-(1H-Imidazol-1-ylmethyl)benzaldehyde Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(1H-Imidazol-1-ylmethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:102432-03-1)4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Order Number:A1100724
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:29
Price ($):544.0
Email:sales@amadischem.com

4-(1H-Imidazol-1-ylmethyl)benzaldehyde Related Literature

Additional information on 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

Introduction to 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS No. 102432-03-1)

4-(1H-Imidazol-1-ylmethyl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 102432-03-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This aromatic aldehyde features a benzaldehyde moiety linked to an imidazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The molecular structure of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde consists of a phenyl ring substituted with an imidazole-derived side chain. This configuration imparts distinct chemical reactivity, enabling its use in multiple synthetic pathways. The benzaldehyde group is well-known for its ability to participate in condensation reactions, forming Schiff bases and other heterocyclic compounds. Meanwhile, the imidazole ring is a crucial pharmacophore in many drug candidates, exhibiting properties such as bioavailability and metabolic stability.

In recent years, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism. The imidazole moiety, in particular, has been shown to enhance binding affinity to specific protein targets, making it an attractive scaffold for drug design.

One of the most compelling aspects of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde is its role in the development of antimicrobial agents. Emerging research indicates that derivatives of this compound exhibit promising activity against resistant bacterial strains. The combination of the benzaldehyde and imidazole functionalities allows for the creation of molecules with dual mechanisms of action, potentially overcoming limitations associated with single-target therapies.

The pharmaceutical industry has also leveraged 4-(1H-Imidazol-1-ylmethyl)benzaldehyde in the pursuit of novel treatments for neurological disorders. Preclinical studies suggest that certain analogs derived from this compound may modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease and epilepsy. The ability to fine-tune the structural features while maintaining bioactivity makes this compound a valuable asset for medicinal chemists.

From a synthetic chemistry perspective, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde serves as a convenient precursor for constructing more complex molecules. Its reactivity allows for selective functionalization at multiple sites, enabling the introduction of diverse substituents without compromising overall structural integrity. This flexibility is particularly useful in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

Recent advances in computational chemistry have further enhanced the utility of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde by facilitating virtual screening and molecular docking studies. These methodologies allow researchers to predict binding interactions with high precision, reducing the time and cost associated with experimental trials. By integrating experimental data with computational models, scientists can accelerate the discovery process and identify promising candidates for clinical development.

The agrochemical sector has also shown interest in 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, exploring its potential as a precursor for novel pesticides and herbicides. The compound's structural motifs are compatible with modifications that enhance bioactivity against pests while minimizing environmental impact. Such developments align with global efforts to promote sustainable agricultural practices.

In conclusion, 4-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS No. 102432-03-1) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding continues to evolve, the potential uses of this compound are expected to expand further, reinforcing its significance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:102432-03-1)4-(1H-Imidazol-1-ylmethyl)benzaldehyde
A1100724
Purity:99%
Quantity:5g
Price ($):544.0
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